Ioglucomide
Overview
Description
Ioglucomide is a triiodoanilide derivative patented by Mallinckrodt, Inc. It is primarily used as a nonionic x-ray contrast medium for myelography, which is a type of radiographic examination of the spinal cord . This compound has been subjected to extensive toxicological examinations and has shown significantly less acute toxicity compared to other similar agents like metrizamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ioglucomide involves the iodination of aniline derivatives followed by the introduction of gluconamide groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the iodination and subsequent reactions are carefully monitored. The process includes steps like purification and crystallization to obtain the final product in a pure form suitable for medical use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the gluconamide groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Halogen substitution reactions can occur, where iodine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Ioglucomide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving halogenated compounds.
Biology: Employed in imaging techniques to study biological tissues and structures.
Medicine: Primarily used as a contrast agent in radiographic examinations, particularly for spinal cord imaging.
Industry: Utilized in the development of new imaging agents and in the study of halogenated organic compounds.
Mechanism of Action
Ioglucomide exerts its effects by enhancing the contrast of x-ray images. The iodine atoms in the compound absorb x-rays, making the areas where this compound is present appear more opaque on the radiograph. This allows for clearer visualization of the spinal cord and surrounding structures. The compound does not produce convulsive activity when administered subarachnoidally, which is a significant advantage over other contrast agents .
Comparison with Similar Compounds
Metrizamide: Another iodinated contrast agent used for myelography.
Iohexol: A nonionic, water-soluble contrast agent used in various imaging procedures.
Iopamidol: Another nonionic contrast agent with similar applications.
Uniqueness of Ioglucomide: this compound is unique due to its lower toxicity and lack of convulsive activity compared to other similar compounds. This makes it a safer option for patients undergoing myelographic examinations .
Properties
IUPAC Name |
2,4,6-triiodo-N-methyl-3,5-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIRRNYUOVVLY-JVOWFEOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024309 | |
Record name | N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63941-74-2 | |
Record name | Ioglucomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOGLUCOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771V8M13LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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